molecular formula C22H29BrN4O2 B12182803 1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone

1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone

Cat. No.: B12182803
M. Wt: 461.4 g/mol
InChI Key: OBTCMQWXEKASEQ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features a unique combination of azepane, indole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole can then be further modified to introduce the azepane and piperazine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the piperazine and azepane rings.

    Substitution: Halogen substitution reactions can occur on the bromine atom of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine and azepane groups may enhance the compound’s ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H29BrN4O2

Molecular Weight

461.4 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[4-[2-(5-bromoindol-1-yl)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H29BrN4O2/c23-19-5-6-20-18(15-19)7-10-27(20)17-22(29)26-13-11-24(12-14-26)16-21(28)25-8-3-1-2-4-9-25/h5-7,10,15H,1-4,8-9,11-14,16-17H2

InChI Key

OBTCMQWXEKASEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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